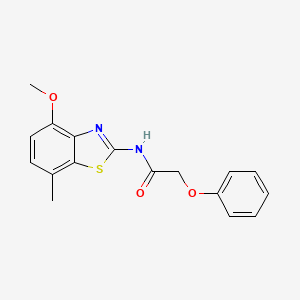

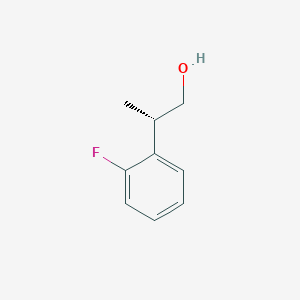

![molecular formula C19H24N2O4S B2467104 N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899979-53-4](/img/structure/B2467104.png)

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a sulfamoyl group (a sulfur atom bonded to an amide group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with benzoic acid, the methoxy group through a reaction with methanol, and the sulfamoyl group through a reaction with a suitable sulfur-containing compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxy groups are likely to be attached to the benzene ring, while the sulfamoyl group is likely to be attached to the ethyl group .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzamide group could undergo hydrolysis to form benzoic acid and an amine, the methoxy group could participate in ether cleavage reactions, and the sulfamoyl group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, methoxy, and sulfamoyl groups could affect its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

- Role of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide : Researchers have synthesized N-benzimidazol-2yl substituted benzamide analogues as allosteric activators of human glucokinase (GK). These compounds enhance GK activity, potentially improving glucose homeostasis in T2D patients .

- Role of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide : The N, N-disubstituted 4-sulfamoylbenzoic acid derivative, structurally related to our compound, inhibits cPLA2α. This enzyme plays a role in inflammation and lipid metabolism .

Allosteric Activation of Glucokinase (GK) for Type-2 Diabetes Therapy

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-3-21(15-16-7-5-4-6-8-16)26(23,24)14-13-20-19(22)17-9-11-18(25-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWBEFFKEPZUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)

![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)

![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)